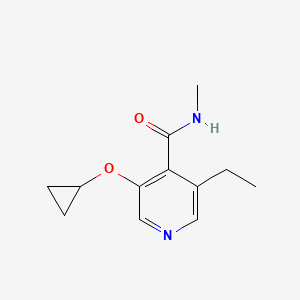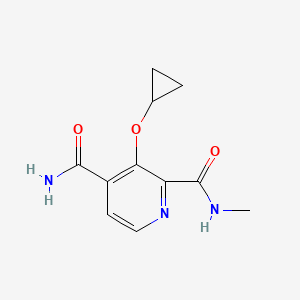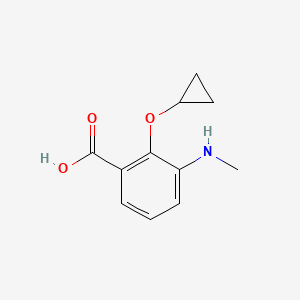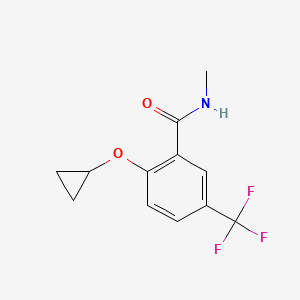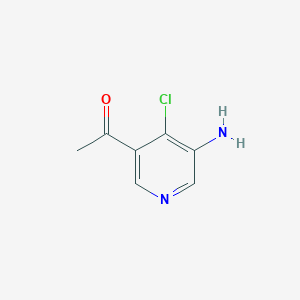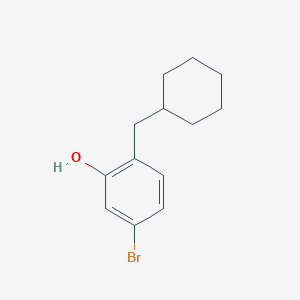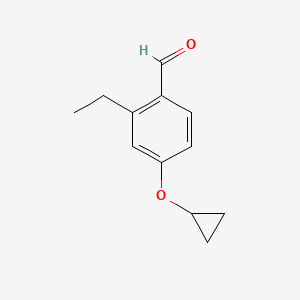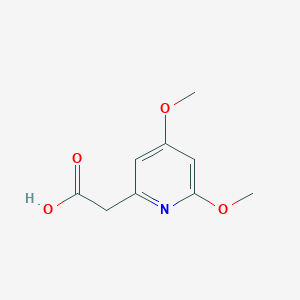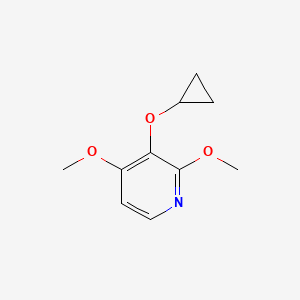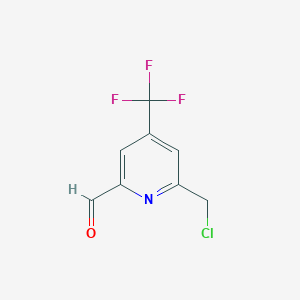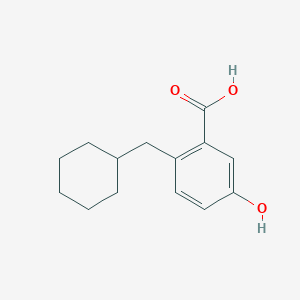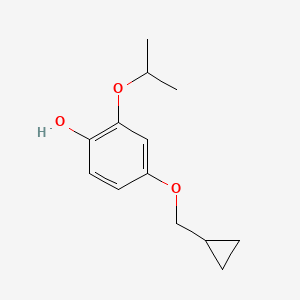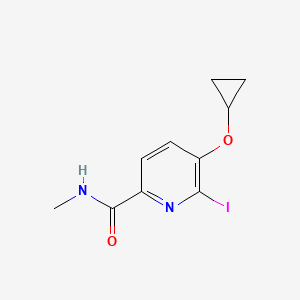
5-Cyclopropoxy-6-iodo-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a N-methylpicolinamide moiety
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps. One common method includes the iodination of a precursor compound followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of iodine reagents and specific solvents to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
5-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-iodo-N-methylpicolinamide: This compound has a similar structure but with the iodine atom at a different position.
5-Cyclopropoxy-6-formyl-N-methylpicolinamide: This compound has a formyl group instead of an iodine atom.
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
ADUDSBTZLOMCSN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


